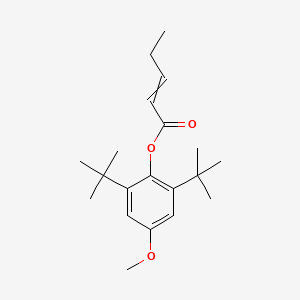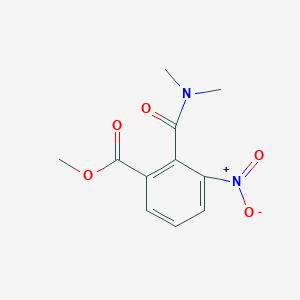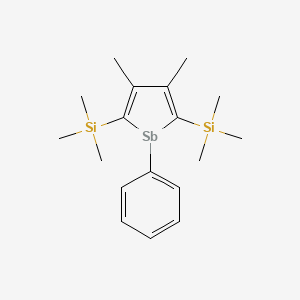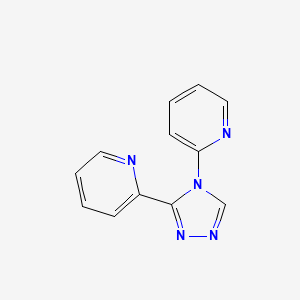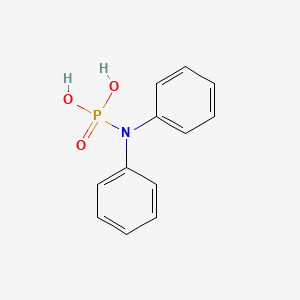
N,N-Diphenylphosphoramidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diphenylphosphoramidic acid is an organophosphorus compound characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diphenylphosphoramidic acid can be achieved through several methods. One common approach involves the reaction of diphenylphosphinic chloride with ammonia or an amine under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane or toluene. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: N,N-Diphenylphosphoramidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidates.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines are used under mild conditions
Major Products:
Oxidation: Phosphoramidates.
Reduction: Phosphines.
Substitution: Various substituted phosphoramidic acids
Scientific Research Applications
N,N-Diphenylphosphoramidic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N,N-Diphenylphosphoramidic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
- Diphenylphosphinic acid
- Phenylphosphonic acid
- Phosphoramidates with different substituents
Comparison: N,N-Diphenylphosphoramidic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity under certain conditions. This uniqueness makes it valuable in specialized applications where other compounds may not perform as effectively .
Properties
CAS No. |
138484-87-4 |
|---|---|
Molecular Formula |
C12H12NO3P |
Molecular Weight |
249.20 g/mol |
IUPAC Name |
(N-phenylanilino)phosphonic acid |
InChI |
InChI=1S/C12H12NO3P/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,14,15,16) |
InChI Key |
JMKPHWJVQUMMTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



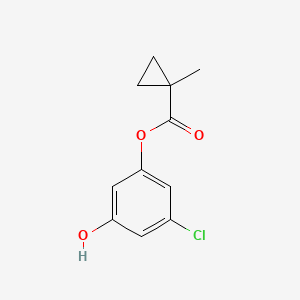
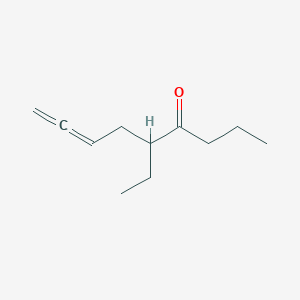

![1,3,3-Triphenyl-3,5,6,6a-tetrahydro-1H-cyclopenta[c][1,2]oxazole](/img/structure/B14273069.png)

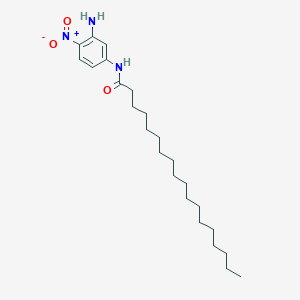
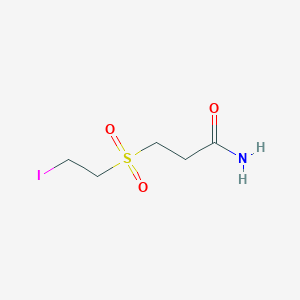
![1,3-Oxathiolan-5-one, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14273105.png)
